molecular formula C4H4ClN3O2 B1419050 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 34879-29-3

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1419050
CAS No.: 34879-29-3
M. Wt: 161.55 g/mol
InChI Key: VCIBOISGTFEYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . Another approach includes the cycloaddition of nitrile oxides to propargyl halides or alcohols, followed by dehydrochlorination .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions . Additionally, the recovery and recycling of reagents like 2,3-dichloro-1-propene can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)8-10-2/h1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIBOISGTFEYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657637
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34879-29-3
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 2
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 5
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.